

An In-Depth Technical Guide to the Structural Characterization of 5-Aminoisotonitazene

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Compound of Interest

Compound Name: 5-Aminoisotonitazene

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Abstract

5-Aminoisotonitazene is a recognized metabolite of the potent synthetic opioid isotonitazene, a member of the 2-benzylbenzimidazole class of compounds. Its emergence in forensic casework necessitates comprehensive analytical characterization for accurate identification and differentiation from its parent compound and other analogues. This technical guide provides a detailed overview of the structural characterization of **5-Aminoisotonitazene**, including its chemical properties, spectroscopic data, and analytical methodologies. The guide also outlines a plausible synthetic route and discusses its interaction with the μ -opioid receptor. While extensive data exists for its parent compound, this document consolidates the currently available technical information specifically for **5-Aminoisotonitazene** to aid researchers and professionals in the fields of forensic science, toxicology, and drug development.

Chemical and Physical Properties

5-Aminoisotonitazene is characterized by a benzimidazole core structure with key substitutions that dictate its chemical behavior and analytical profile. As a metabolite, it is formed via the reduction of the nitro group of isotonitazene to an amino group.^[1]

Property	Value	Reference
Chemical Name	5-amino-N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-1H-benzimidazole-1-ethanamine	[2]
Synonyms	5-Amino Isotodesnitazene	[2]
CAS Number	2732926-25-7	[2]
Molecular Formula	C ₂₃ H ₃₂ N ₄ O	[2]
Molecular Weight	380.5 g/mol	[2]
Purity	≥98% (as an analytical reference standard)	[2]
Formulation	Typically available as a solution in acetonitrile	[2]
Solubility	DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[2]
λ _{max}	221 nm	[2]
Storage	-20°C	[2]
Stability	≥ 4 years at -20°C	[2]

Spectroscopic and Spectrometric Characterization

The structural elucidation of **5-Aminoisotonitazene** relies on a combination of spectrometric and spectroscopic techniques.

Mass Spectrometry

GC-MS analysis provides characteristic fragmentation patterns crucial for the identification of **5-Aminoisotonitazene**. The electron ionization (EI) mass spectrum is presented below.

Key Fragmentation Peaks:

m/z	Interpretation
380.3	Molecular Ion [M] ⁺
250.1	Fragment resulting from cleavage of the diethylaminoethyl side chain
222.1	Further fragmentation
207.1	Fragment related to the benzimidazole core
169.1	Further fragmentation
146.1	Fragment likely containing the aminobenzimidazole moiety
118.1	Further fragmentation
107.0	Fragment corresponding to the isopropoxybenzyl moiety
86.1	Fragment corresponding to the diethylaminoethyl side chain
77.0	Phenyl group fragment
58.1	Common fragment from the diethylaminoethyl side chain

Data interpreted from the GC-MS spectrum provided by Cayman Chemical.[3]

LC-MS/MS is a primary technique for the detection and quantification of **5-Aminoisotonitazene** in biological matrices.[4] General fragmentation pathways for nitazene analogs involve cleavages at the amine and benzyl moieties.[5]

Parameter	Value	Reference
Chromatographic Separation	C-18 analytical column	[4]
Detection Mode	Multiple Reaction Monitoring (MRM)	[6]
Calibration Range	1.0–50 ng/mL	[4]
Limit of Detection (LOD)	0.1 ng/mL	[4]
Limit of Quantitation (LOQ)	1.0 ng/mL	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest review of scientific literature, detailed experimental ^1H and ^{13}C NMR spectral data for **5-Aminoisotonitazene** has not been published. For reference, the structural confirmation of related nitazene analogs has been achieved using one- and two-dimensional NMR techniques.[1][5] Such an analysis for **5-Aminoisotonitazene** would be expected to show characteristic signals for the aromatic protons of the benzimidazole and isopropoxybenzyl moieties, the aliphatic protons of the diethylaminoethyl side chain, and the protons of the isopropoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific experimental FTIR data for **5-Aminoisotonitazene** is not readily available in the reviewed literature. However, based on its chemical structure, the FTIR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching (amine): Around 3300-3500 cm^{-1}
- C-H stretching (aromatic and aliphatic): Around 2850-3100 cm^{-1}
- C=N stretching (imidazole): Around 1615-1680 cm^{-1}
- C=C stretching (aromatic): Around 1450-1600 cm^{-1}
- C-N stretching: Around 1250-1335 cm^{-1}

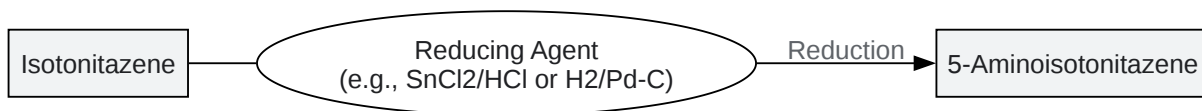
- C-O stretching (ether): Around 1000-1300 cm^{-1}

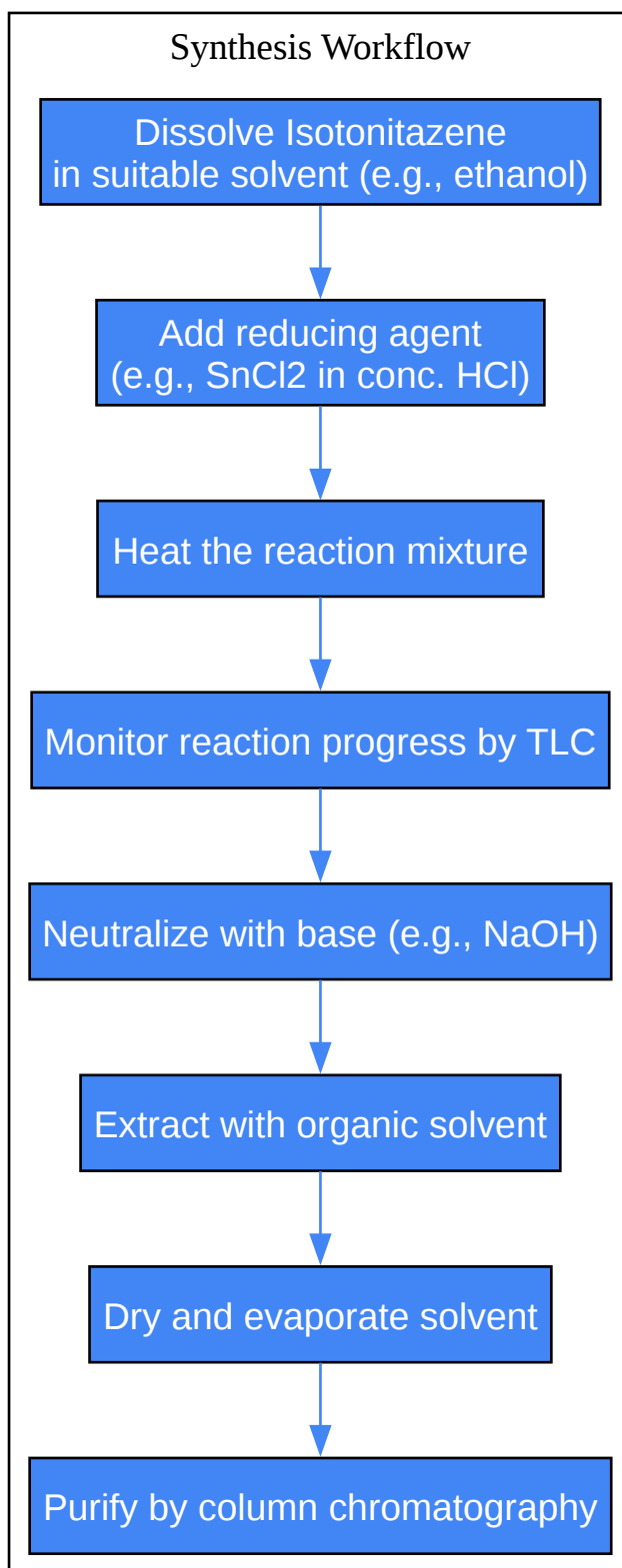
Experimental Protocols

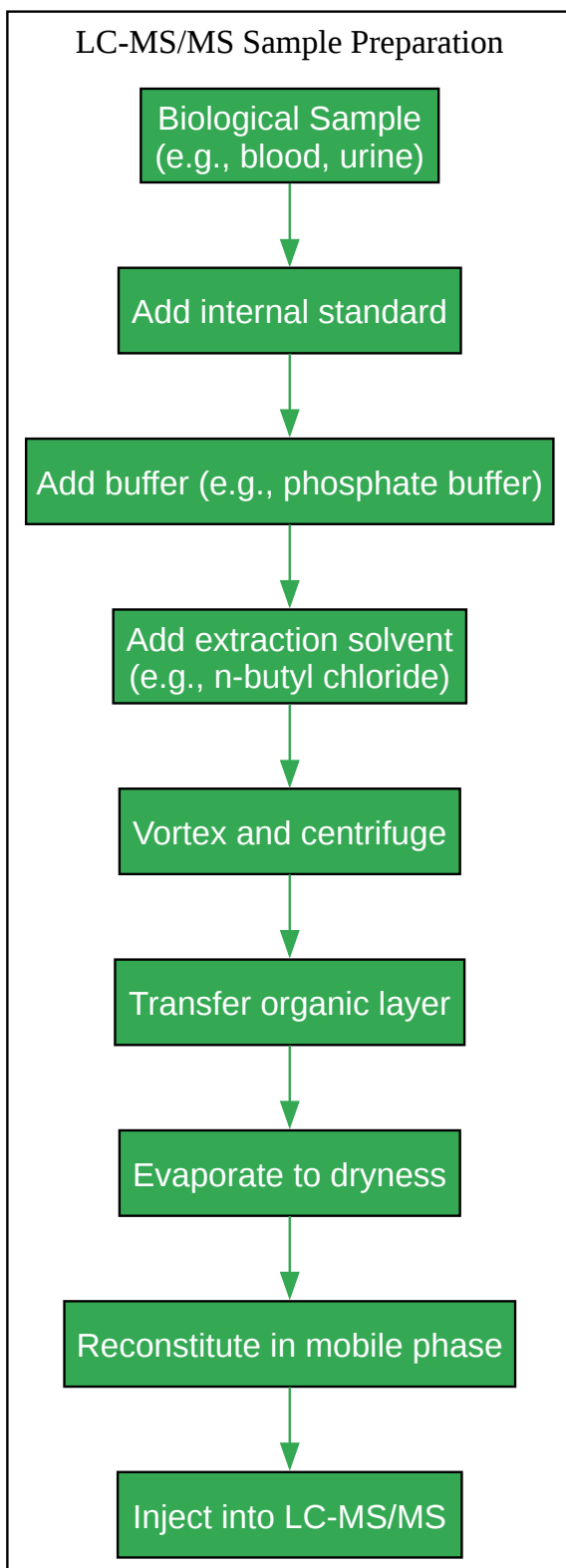
Proposed Synthesis of 5-Aminoisotonitazene

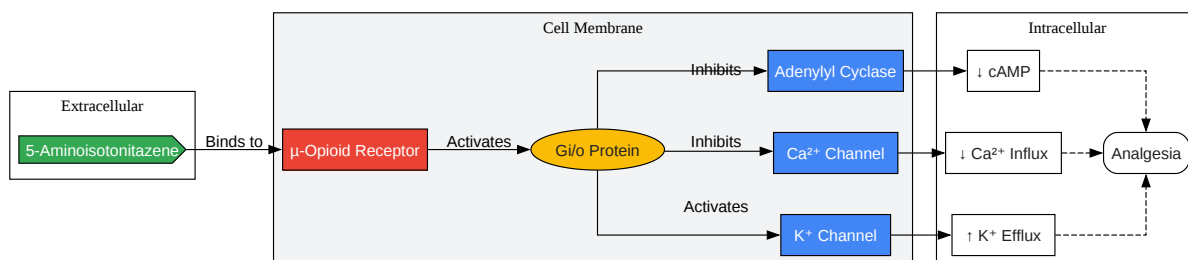
A specific, detailed synthesis protocol for **5-Aminoisotonitazene** is not published. However, a plausible route involves the reduction of the nitro group of isotonitazene.

Reaction Scheme:









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